

(R)-1-Benzyl-pyrrolidine-3-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-Benzyl-pyrrolidine-3-carboxylic acid

Cat. No.: B112295

[Get Quote](#)

An In-depth Technical Guide on **(R)-1-Benzyl-pyrrolidine-3-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-1-Benzyl-pyrrolidine-3-carboxylic acid**, a chiral building block significant in medicinal chemistry and drug development. The document details its chemical identifiers, physical properties, experimental protocols for its synthesis, and its role in significant biological pathways.

Chemical Identifiers and Properties

(R)-1-Benzyl-pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of a chiral center at the 3-position of the pyrrolidine ring makes it a valuable synthon for the asymmetric synthesis of complex molecules.

Table 1: Identifiers for **(R)-1-Benzyl-pyrrolidine-3-carboxylic Acid** and Related Compounds

Identifier	(R)-1-Benzyl-pyrrolidine-3-carboxylic acid	1-Benzyl-pyrrolidine-3-carboxylic acid (Racemate)	(R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride
CAS Number	216311-57-8[1][2]	5731-18-0[3][4]	1082055-65-9
Molecular Formula	C ₁₂ H ₁₅ NO ₂ [1]	C ₁₂ H ₁₅ NO ₂ [3]	C ₁₂ H ₁₆ ClNO ₂
Molecular Weight	205.25 g/mol [1]	205.26 g/mol [3]	Not specified
PubChem ID	Not directly available	4617348[3]	Not directly available
MDL Number	Not directly available	MFCD03790980[3]	Not specified

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	Colorless to light brown viscous liquid (for racemate)	[3]
Purity	≥ 98% (HPLC) (for racemate)	[3]
Storage Conditions	0-8°C	[3]
SMILES String	OC(=O)C1CCN(C1)Cc2cccc2 (for racemate)	
InChI Key	RLRDUQNUBMAYDS- UHFFFAOYSA-N (for racemate)	

Experimental Protocols

The synthesis of enantiomerically pure pyrrolidine derivatives is of great interest in pharmaceutical development. Several strategies can be employed, often starting from chiral precursors or utilizing asymmetric synthesis methodologies.

Asymmetric Synthesis via Michael Addition

One effective method for preparing chiral pyrrolidine-3-carboxylic acid derivatives involves an organocatalytic, enantioselective Michael addition followed by reductive cyclization.[\[5\]](#)

Methodology:

- Michael Addition: An enantioselective Michael addition is performed between a 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane. This reaction is typically catalyzed by a chiral organocatalyst.
- Reductive Cyclization: The resulting adduct from the Michael addition undergoes a reductive cyclization to form the pyrrolidine-3-carboxylic acid derivative. This step often involves catalytic hydrogenation.

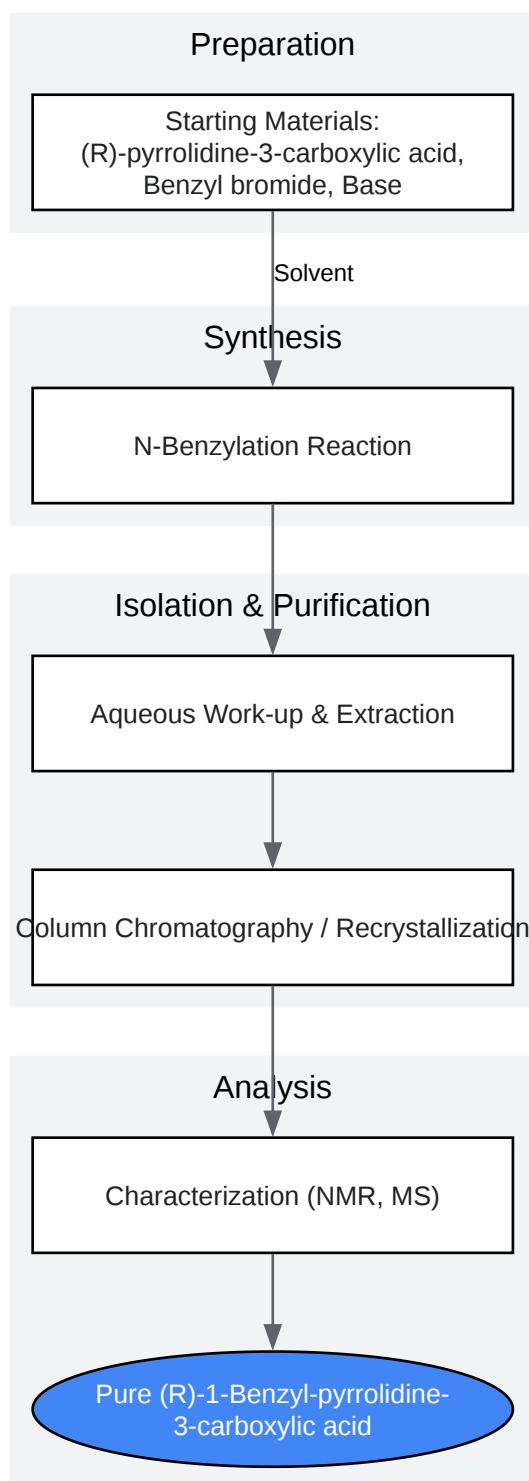
Synthesis from Chiral Precursors

(R)-pyrrolidine-3-carboxylic acid can serve as a versatile starting material for the synthesis of **(R)-1-Benzyl-pyrrolidine-3-carboxylic acid.**[\[6\]](#)

Methodology:

- N-Benzylation: (R)-pyrrolidine-3-carboxylic acid is subjected to N-benzylation. This can be achieved by reacting it with benzyl bromide or a similar benzylating agent in the presence of a suitable base. The secondary amine of the pyrrolidine ring acts as a nucleophile, displacing the halide on the benzyl group.
- Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove inorganic salts and other water-soluble impurities. The crude product is then extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure. Final purification is typically achieved through column chromatography or recrystallization to yield the pure **(R)-1-Benzyl-pyrrolidine-3-carboxylic acid.**

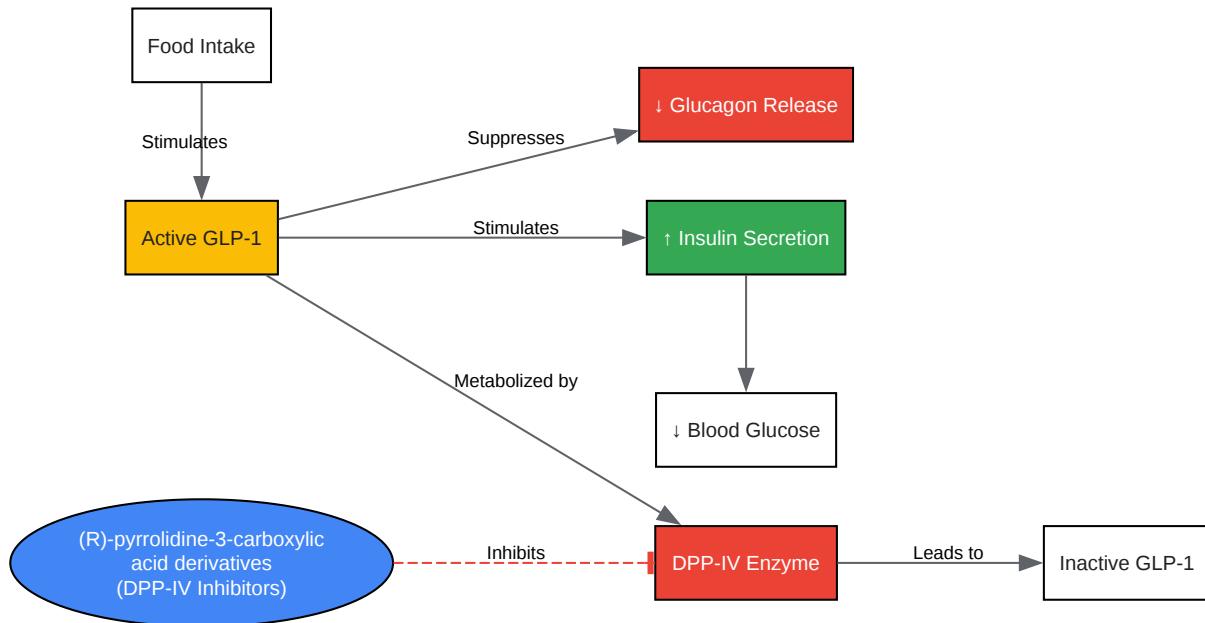
Role in Signaling Pathways: DPP-IV Inhibition


Pyrrolidine-based structures are integral to the design of inhibitors for Dipeptidyl Peptidase-4 (DPP-IV).[\[5\]](#) DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[\[5\]](#) Inhibition of DPP-IV

prolongs the action of GLP-1, leading to enhanced insulin secretion and reduced glucagon release, which is a key therapeutic strategy for type 2 diabetes.[\[5\]](#)

The rigid, stereochemically defined structure of (R)-pyrrolidine-3-carboxylic acid derivatives makes them ideal scaffolds for targeting the active site of DPP-IV.[\[5\]](#)

Mandatory Visualizations


Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of **(R)-1-Benzyl-pyrrolidine-3-carboxylic acid**.

Signaling Pathway of DPP-IV Inhibition

[Click to download full resolution via product page](#)

Caption: Mechanism of DPP-IV inhibitors in regulating glucose homeostasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. molbase.com [molbase.com]
- 2. Novachemistry-product-info [novachemistry.com]
- 3. chemimpex.com [chemimpex.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(R)-1-Benzyl-pyrrolidine-3-carboxylic acid CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112295#r-1-benzyl-pyrrolidine-3-carboxylic-acid-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com